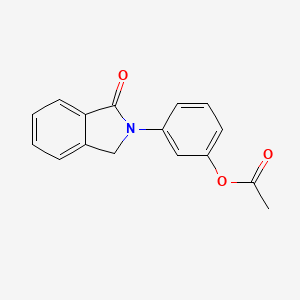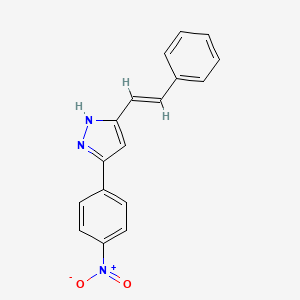
N-(3-fluorophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-fluorophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide” is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-fluorophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide” typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the piperazine ring with a 3-fluorophenyl group, often using a halogenated precursor and a palladium-catalyzed coupling reaction.
Attachment of the pyridin-2-yl group: This can be done through a nucleophilic substitution reaction, where the piperazine derivative reacts with a pyridine derivative.
Formation of the carboxamide group: This final step involves the reaction of the piperazine derivative with an appropriate carboxylic acid or its derivative under dehydrating conditions.
Industrial Production Methods
In an industrial setting, the production of “this compound” would involve scaling up the synthetic routes mentioned above, with optimization for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of “N-(3-fluorophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide” would depend on its specific interactions with molecular targets. These could include:
Binding to receptors: The compound may interact with specific receptors in the body, modulating their activity.
Enzyme inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal transduction: The compound might influence cellular signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-chlorophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide
- N-(3-bromophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide
- N-(3-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide
Uniqueness
“N-(3-fluorophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide” is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-4-pyridin-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O/c17-13-4-3-5-14(12-13)19-16(22)21-10-8-20(9-11-21)15-6-1-2-7-18-15/h1-7,12H,8-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLRESJNSPOMBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}phenol](/img/structure/B5641401.png)
![4-[[4-(Furan-2-ylmethylamino)quinazolin-2-yl]amino]phenol](/img/structure/B5641403.png)

![(rel-(1S,3R)-3-{[4-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}cyclohexyl)amine dihydrochloride](/img/structure/B5641430.png)
![[4-[(2,4-Dimethylphenyl)carbamoyl]phenyl] 2-methoxyacetate](/img/structure/B5641438.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-(4-methoxybenzyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5641443.png)
![N-ethyl-5-[(3-phenyl-1-piperazinyl)carbonyl]-2-pyrimidinamine hydrochloride](/img/structure/B5641451.png)
![2-(2,4-Dichlorophenoxy)-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]ethanone](/img/structure/B5641461.png)
![2-[2-(3-Ethylphenoxy)acetamido]benzamide](/img/structure/B5641462.png)


![N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide](/img/structure/B5641479.png)
![methyl 4-{[(5-amino-6-methyl-1,3-benzothiazol-2-yl)amino]carbonyl}benzoate](/img/structure/B5641481.png)
![7-[4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)butanoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5641493.png)
